(S,S)-Me-Bisbox
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Overview
Description
(S,S)-Me-Bisbox is a chiral ligand used in asymmetric synthesis and catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Me-Bisbox typically involves the reaction of a chiral diol with a suitable phosphine source. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane. The process may require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the desired enantioselectivity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-Me-Bisbox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
(S,S)-Me-Bisbox has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (S,S)-Me-Bisbox involves its ability to coordinate with metal centers in catalytic complexes. This coordination induces a chiral environment, which facilitates the enantioselective transformation of substrates. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S,S)-Me-Bisbox include other chiral ligands such as:
(R,R)-Me-Bisbox: The enantiomer of this compound, used in similar applications but with opposite enantioselectivity.
BINAP: A widely used chiral ligand in asymmetric catalysis.
DIPAMP: Another chiral ligand known for its high enantioselectivity in hydrogenation reactions.
Uniqueness
This compound is unique due to its specific chiral environment and its ability to induce high enantioselectivity in a wide range of reactions. Its versatility and effectiveness in various catalytic processes make it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methyl-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
LPLHQOJOWVSLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=NC(CO2)C |
Origin of Product |
United States |
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